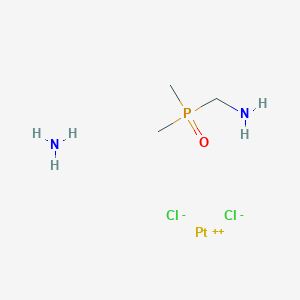
I-Admp-platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
I-Admp-platinum is a platinum-based coordination complex. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of platinum in its structure allows it to interact with biological molecules, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum typically involves the reaction of platinum precursors with 1-(dimethylphosphinyl)methanamine. One common method includes the use of platinum(II) chloride as a starting material. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
I-Admp-platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and organic ligands. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can yield ammine complexes, while oxidation reactions can produce higher oxidation state platinum complexes .
Wissenschaftliche Forschungsanwendungen
I-Admp-platinum has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately inducing cell death. The compound may also interact with proteins and other cellular components, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Another platinum-based anticancer agent known for its effectiveness but also its side effects.
Carboplatin: A derivative of cisplatin with reduced side effects but similar mechanisms of action.
Oxaliplatin: A third-generation platinum compound with a different spectrum of activity and reduced resistance.
Uniqueness
I-Admp-platinum is unique due to the presence of the dimethylphosphinyl group, which can influence its reactivity and interactions with biological molecules. This structural feature may provide advantages in terms of selectivity and reduced side effects compared to other platinum-based compounds .
Eigenschaften
CAS-Nummer |
129241-79-8 |
|---|---|
Molekularformel |
C3H13Cl2N2OPPt |
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
azane;dimethylphosphorylmethanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H10NOP.2ClH.H3N.Pt/c1-6(2,5)3-4;;;;/h3-4H2,1-2H3;2*1H;1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
ICLRFFUEEPHKNV-UHFFFAOYSA-L |
SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
Synonyme |
amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum I-ADMP-Platinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















